
2-Amino-benzenesulfonyl chloride
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Overview
Description
2-Amino-benzenesulfonyl chloride is an organosulfur compound with the chemical formula C6H6ClNO2S. It is a derivative of benzenesulfonyl chloride, where an amino group is substituted at the ortho position relative to the sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-benzenesulfonyl chloride can be synthesized through the chlorination of 2-aminobenzenesulfonic acid using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the sulfonic acid is converted to the sulfonyl chloride derivative.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes using phosphorus pentachloride (PCl5) or phosphorus oxychloride. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines to form sulfonamides.
Alcohols: Reacts with alcohols to form sulfonate esters.
Bases: Can react with bases to form corresponding sulfonate salts.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Scientific Research Applications
Organic Synthesis
2-Amino-benzenesulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds, including:
- Dyes : It is used to synthesize azo dyes through diazotization reactions.
- Pharmaceuticals : The compound is utilized in the development of sulfonamide-based drugs, which have antibacterial properties .
- Agrochemicals : It plays a role in the synthesis of herbicides and pesticides.
Biological Applications
In biological research, this compound is employed for modifying biomolecules:
- Enzyme Inhibition : The compound can modify active site residues in enzymes, which is valuable for studying enzyme mechanisms and developing inhibitors.
- Neuroscience : It has been investigated as a precursor for compounds that modulate neurotransmitter receptors, particularly AMPA receptors. For instance, its metabolite has been shown to enhance cognitive functions in animal models .
Case Study 1: Drug Development
A study highlighted the use of this compound in synthesizing novel AMPA receptor modulators. The compound was hydrolyzed to yield biologically active metabolites that exhibited potential therapeutic effects for cognitive deficits associated with neurodegenerative diseases .
Case Study 2: Sulfonamide Synthesis
Research demonstrated the utility of this compound in synthesizing sulfonamides via reactions with primary and secondary amines. The study found that varying pH levels significantly influenced the yield of sulfonamide products, indicating the importance of reaction conditions in optimizing synthesis .
Mechanism of Action
The mechanism of action of 2-amino-benzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by amines and alcohols. This reactivity is exploited in the formation of sulfonamides and sulfonate esters. The compound can also inhibit enzymes by modifying active site residues, which is of interest in medicinal chemistry.
Comparison with Similar Compounds
Benzenesulfonyl Chloride: Lacks the amino group and is less reactive towards nucleophiles.
p-Toluenesulfonyl Chloride: Contains a methyl group at the para position, making it more stable and easier to handle.
Sulfanilic Acid: Contains a sulfonic acid group instead of a sulfonyl chloride group, making it less reactive.
Uniqueness: 2-Amino-benzenesulfonyl chloride is unique due to the presence of both an amino group and a sulfonyl chloride group, which enhances its reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to its analogs.
Biological Activity
2-Amino-benzenesulfonyl chloride, a derivative of benzenesulfonyl chloride, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and enzyme inhibition properties based on recent research findings.
This compound can be synthesized through the reaction of benzenesulfonyl chloride with ammonia or primary amines. This compound serves as an essential building block in the development of sulfonamide drugs, which are known for their antibacterial properties.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. For instance, a study evaluated the minimum inhibitory concentration (MIC) of several sulfonamide derivatives, including those based on this compound, against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives displayed robust antibacterial effects, with MIC values ranging from 15.625 to 62.5 μM for Gram-positive bacteria .
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
This compound derivative | 15.625-62.5 | S. aureus |
Another derivative | 31.25-125 | E. coli |
Additionally, the mechanism of action involves the inhibition of bacterial growth by interfering with protein synthesis and nucleic acid production pathways .
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. A notable finding is its ability to induce apoptosis in breast cancer cell lines such as MDA-MB-231. The compound significantly increased the percentage of annexin V-FITC-positive apoptotic cells, indicating a potent pro-apoptotic effect .
In a comparative study, compounds derived from this compound were shown to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. The IC50 values for these compounds ranged from 10.93 to 25.06 nM against CA IX, demonstrating selectivity over CA II . This selectivity is crucial for developing targeted cancer therapies.
Enzyme Inhibition
Enzyme inhibition studies have revealed that derivatives of this compound exhibit significant inhibitory effects on various enzymes, including carbonic anhydrases (CAs) and acetylcholinesterase (AChE). The inhibition profiles indicate that these compounds could serve as potential therapeutic agents for conditions associated with dysregulated enzyme activity.
Enzyme | Inhibition Constant (Ki) |
---|---|
hCA I | 1.42–6.58 nM |
hCA II | 1.72–7.41 nM |
AChE | 0.20–1.14 nM |
BChE | 1.55–5.92 nM |
These findings suggest that the biological activity of this compound is multifaceted, impacting both microbial pathogens and cancer cells through distinct mechanisms.
Case Studies and Research Findings
- Antibacterial Study : A study involving novel chromene sulfonamide hybrids synthesized from this compound demonstrated strong antibacterial properties against E. coli and S. aureus, with predictive models indicating significant contributions from steric and hydrophobic fields in their activity .
- Anticancer Research : Another investigation highlighted the compound's ability to induce apoptosis in cancer cells while selectively inhibiting CA IX, making it a candidate for further development in cancer therapy .
- Enzyme Inhibition Analysis : A comprehensive analysis of several sulfonamide derivatives showed promising results against key enzymes involved in various physiological processes, indicating potential therapeutic applications beyond antimicrobial effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-benzenesulfonyl chloride, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves chlorosulfonation of 2-aminobenzenesulfonic acid using chlorosulfonic acid (ClSO₃H) and sodium chloride (NaCl) under controlled heating (150°C for ~2 hours). Reaction efficiency depends on stoichiometric ratios (10–20 parts ClSO₃H per part substrate) and gradual reagent addition to minimize side reactions like over-sulfonation . Post-synthesis, the product is isolated via filtration after quenching in ice water. Purity is enhanced by recrystallization from non-polar solvents.
Q. How should this compound be stored to ensure stability, and what are its key degradation risks?
- Methodological Answer : Store under inert gas (argon) in a cool, dry, and ventilated environment to prevent hydrolysis. Degradation risks include reactivity with moisture (yielding sulfonic acid derivatives) and glass surfaces due to acidic byproducts (e.g., HCl or HF release in related compounds). Use glassware with PTFE linings and avoid prolonged exposure to air .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm aromatic proton environments and sulfonyl chloride group integration.
- FT-IR : Identify S=O stretching (~1360–1180 cm⁻¹) and N–H stretches (~3300–3500 cm⁻¹) .
- Elemental Analysis : Validate molecular formula (C₆H₆ClNO₂S) and purity.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use impervious gloves (nitrile or neoprene), sealed goggles, and fume hoods to avoid skin/eye contact (corrosive Category 1B hazard). In case of exposure, rinse skin with water for ≥15 minutes and seek medical attention. Avoid dust formation via wet handling or closed systems .
Advanced Research Questions
Q. How can side products like disulfonyl chlorides be minimized during synthesis, and what analytical methods detect them?
- Methodological Answer : Side products arise from over-chlorosulfonation at multiple positions. Optimize reaction time and temperature (e.g., <2 hours at 150°C) to limit secondary sulfonation. Analyze via HPLC-MS or TLC (silica gel, hexane/ethyl acetate eluent) to detect disulfonyl chloride impurities. Recrystallization or column chromatography (silica, gradient elution) removes these byproducts .
Q. What computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) calculate electrophilicity at the sulfur center. Fukui indices identify reactive sites for nucleophilic attack (e.g., by amines). Solvent effects (dielectric constant) are modeled using PCM to simulate reaction environments. Validate predictions with kinetic studies (e.g., Hammett plots) .
Q. How do steric and electronic effects of the amino group influence sulfonamide formation kinetics?
- Methodological Answer : The amino group’s electron-donating resonance (+M effect) activates the sulfonyl chloride toward nucleophilic substitution but may sterically hinder bulkier amines. Kinetic studies (UV-Vis monitoring or stopped-flow techniques) under varying pH and amine concentrations (pseudo-first-order conditions) quantify rate constants. Compare with Hammett σ values for substituent effects .
Q. What eco-toxicological assessments are recommended for this compound derivatives?
- Methodological Answer : Use in silico tools (ECOSAR, TEST) to predict aquatic toxicity. Experimentally, perform Daphnia magna acute toxicity assays (OECD 202) and biodegradability tests (OECD 301B). Monitor sulfonic acid metabolites via LC-MS/MS. Collaborate with certified waste management services for disposal .
Properties
IUPAC Name |
2-aminobenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMQCNNTMBBVLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.